Scleropyric acid
Description
Scleropyric acid is a naturally occurring unsaturated carboxylic acid isolated from the twigs of Scleropyrum wallichianum. Structurally, it is a C17 fatty acid featuring both a double bond and a triple bond in its hydrocarbon chain . This unique configuration contributes to its notable bioactivities:
- Antiplasmodial activity: IC50 of 7.2 µg/mL against Plasmodium falciparum.
- Antimycobacterial activity: MIC of 25 µg/mL against Mycobacterium tuberculosis .
This compound belongs to the broader class of acetylenic fatty acids, which are characterized by triple bonds and exhibit diverse biological properties, including antimicrobial, anti-inflammatory, and antiparasitic effects .
Properties
Molecular Formula |
C17H28O2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
heptadec-16-en-12-ynoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-4,7-16H2,(H,18,19) |
InChI Key |
PZTFGAULNIGNTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC#CCCCCCCCCCCC(=O)O |
Synonyms |
scleropyric acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize scleropyric acid’s activity, it is compared below with structurally analogous acetylenic fatty acids and functionally similar antiplasmodial/antimycobacterial compounds.
2.1 Structural Analogues
2.1.1 2-Hexadecynoic Acid (2-HDA)
- Structure : C16 fatty acid with a triple bond at the C-2 position.
- Source : Synthetic or isolated from Sommera sabiceoides.
- Bioactivity :
- Comparison : Unlike this compound, 2-HDA lacks a double bond but shows broader stage-specific antimalarial efficacy. Its shorter chain (C16 vs. C17) may influence membrane interaction dynamics.
2.1.2 Santalbic Acid (Ximenynic Acid)
- Structure : C18 fatty acid with a triple bond at C-7.
- Source : Seed oils of Santalum album (Santalaceae).
- Bioactivity : Antifungal and cosmetic applications (e.g., skin hydration) .
- Comparison : Santalbic acid’s longer chain (C18) and single triple bond contrast with this compound’s C17 chain and dual unsaturation. This structural difference may explain its lack of reported antiparasitic activity.
2.2 Functional Analogues
2.2.1 Annomaal (C18 Fatty Acid Mixture)
- Structure: Blend of C18 fatty acids (e.g., linoleic, oleic acids) and their methyl esters.
- Source : Plant-derived oils.
- Bioactivity :
- This compound’s standalone activity, however, remains significant for targeted therapies.
2.2.2 Linoleic Acid
- Structure : C18 fatty acid with two double bonds.
- Source : Ubiquitous in plant oils.
- Bioactivity : Antiplasmodial IC50 = 7.6 µg/mL .
- Comparison: While less potent than this compound, linoleic acid’s abundance and low toxicity make it a pragmatic alternative.
Key Findings and Mechanistic Insights
- Triple Bond Positioning : Proximal triple bonds (e.g., C-2 in 2-HDA) are critical for liver-stage antimalarial activity, whereas distal positions favor blood-stage inhibition . This compound’s dual unsaturation may balance stage-specific targeting.
- Chain Length : C16–C18 chains are optimal for membrane disruption in pathogens. This compound’s intermediate C17 chain may enhance penetration into mycobacterial cell walls .
- Synergy vs. Solo Activity: Annomaal’s potency underscores the value of synergistic mixtures, whereas this compound’s standalone efficacy supports its use in single-compound therapies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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